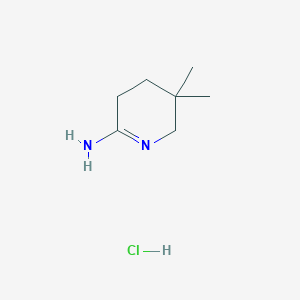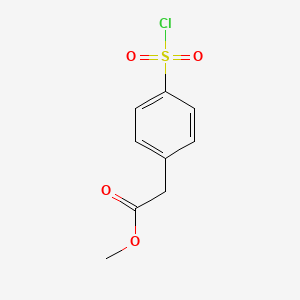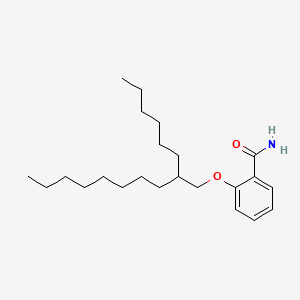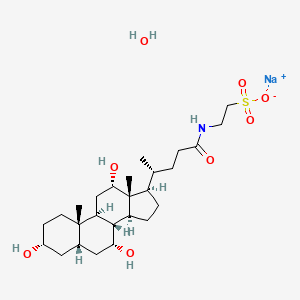
2-Methyl-4'-(3-pyrrolinomethyl) benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-4’-(3-pyrrolinomethyl) benzophenone” is a chemical compound with the molecular formula C19H19NO and a molecular weight of 277.37 g/mol . It has gained interest from researchers in various fields.
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2,5-dihydro-1H-pyrrol-1-ylmethyl)phenylmethanone . The InChI code is 1S/C19H19NO/c1-15-4-8-17(9-5-15)19(21)18-10-6-16(7-11-18)14-20-12-2-3-13-20/h2-11H,12-14H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 277.37 g/mol . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Photocatalytic Degradation
Benzophenone-3, a widely used organic UV filter in sunscreen, has been detected in surface and groundwater, potentially affecting the aquatic environment and human health. Studies on PbO/TiO2 and Sb2O3/TiO2 photocatalysts have shown significant degradation efficiency for Benzophenone-3 under UV-C irradiation, suggesting a promising approach for environmental remediation of such pollutants (Wang et al., 2019).
Biodegradation by Bacterial Strains
Research has identified a novel bacterial strain, Methylophilus sp. FP-6, capable of degrading Benzophenone-3 as a sole carbon source, marking a significant advancement in bioremediation technologies for removing this compound from environmental matrices (Jin et al., 2019).
Environmental Presence and Effects
Investigations into the presence of benzophenones in maternal and fetal samples have shown detectable levels in amniotic fluid and cord blood, indicating potential risks to the developing fetus and highlighting the need for further research on the toxicokinetic and endocrine-disrupting properties of these compounds (Krause et al., 2018).
Water Treatment Technologies
Studies on the oxidation of Benzophenone-3 using ferrate(VI) and potassium permanganate have demonstrated effective removal strategies from water, contributing to safer water treatment methods and reducing the environmental impact of such chemicals (Yang & Ying, 2013), (Cao et al., 2021).
Photoinitiation for Polymerization
Benzophenone-1,3-dioxane (BP-DO) has been explored as a hydrogen abstraction type photoinitiator for free radical polymerization, offering a potential substitute for conventional initiator systems and expanding the applications of benzophenone derivatives in material science (Wang et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-15-6-2-3-7-18(15)19(21)17-10-8-16(9-11-17)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMUARVBTCSDJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CC=CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643011 |
Source


|
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4'-(3-pyrrolinomethyl) benzophenone | |
CAS RN |
898763-71-8 |
Source


|
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














